molecular formula C18H16Cl2N2O3S B2856916 N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-11-3

N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2856916
CAS No.: 898455-11-3
M. Wt: 411.3
InChI Key: MZCRXWJEVHPLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. This bicyclic scaffold is fused with a tetrahydroquinoline moiety, substituted at the 8-position with a sulfonamide group linked to a 2,3-dichlorophenyl ring. The 1-methyl and 2-oxo substituents further modulate its electronic and steric properties.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-10-13-9-12(8-11-4-3-7-22(17(11)13)18(10)23)26(24,25)21-15-6-2-5-14(19)16(15)20/h2,5-6,8-10,21H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCRXWJEVHPLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the pyrroloquinoline family and features a sulfonamide group that enhances its solubility and reactivity. The molecular formula is C18H16Cl2N2O3SC_{18}H_{16}Cl_2N_2O_3S with a molecular weight of approximately 411.3 g/mol .

The chemical structure of this compound includes multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC18H16Cl2N2O3SC_{18}H_{16}Cl_2N_2O_3S
Molecular Weight411.3 g/mol
CAS Number898411-62-6

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cellular processes. Notably, it has been shown to inhibit cysteine proteases such as caspase-3, which plays a crucial role in apoptosis (programmed cell death). This inhibition can lead to significant effects on cell survival and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation through apoptosis modulation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to reducing inflammation in certain biological models.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value suggesting moderate potency against tested lines .
  • Inhibition of Apoptosis : Research highlighted that the compound effectively inhibited caspase activity in vitro. This suggests a mechanism where the compound could protect healthy cells from apoptosis while potentially inducing cell death in cancerous cells .

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight logP logSw H-Bond Donors H-Bond Acceptors Key Substituents
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Not provided Not provided N/A N/A Likely 1 Likely 7 2,3-Dichlorophenyl, 1-methyl, 2-oxo
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide C₂₃H₂₀N₂O₄S 420.49 4.22 -4.33 1 7 4-Phenoxyphenyl, 2-oxo

Key Observations:

Substituent Effects: The 2,3-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects and increased lipophilicity compared to the 4-phenoxyphenyl group in the analogue from . Chlorine atoms enhance membrane permeability but may reduce aqueous solubility.

Hydrogen Bonding: Both compounds share a sulfonamide group, contributing to 1 hydrogen bond donor and 7 acceptors (calculated for the analogue in ).

logP and Solubility :

  • The analogue in has a logP of 4.22 and logSw (aqueous solubility) of -4.33, indicating moderate lipophilicity and poor solubility . The target compound’s dichlorophenyl substituent likely increases logP further, exacerbating solubility challenges.

Comparison with Other Heterocyclic Sulfonamides

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): This imidazo-pyridine derivative lacks a sulfonamide group but shares a nitro-substituted aryl ring. Its logP is likely higher due to the nitro and cyano groups, contrasting with the sulfonamide’s polarity .
  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): This compound replaces the sulfonamide with a propionamide group, reducing hydrogen-bond acceptor capacity and altering solubility profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the pyrroloquinoline core with sulfonamide substituents. Key steps include:

  • Step 1 : Formation of the pyrrolo[3,2,1-ij]quinoline backbone via cyclization reactions (e.g., using Pd-catalyzed reductive cyclization or acid-mediated ring closure) .
  • Step 2 : Sulfonamide functionalization via nucleophilic substitution or coupling agents (e.g., EDC/DCC) under inert atmospheres .
  • Optimization : Monitor reactions using HPLC or TLC. Solvent choice (DMF/DMSO) and temperature control (60–80°C) improve yields. Purify via recrystallization or column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of dichlorophenyl and methyl groups (e.g., ¹H NMR δ 2.1–2.3 ppm for methyl; ¹³C NMR for sulfonamide S=O) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 437.04) .
  • HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What initial bioactivity assays are recommended for screening?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of Factor Xa/XIa, given structural analogs’ activity .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include cisplatin as a positive control .
  • Controls : Use DMSO vehicle and reference inhibitors (e.g., rivaroxaban for Factor Xa) .

Q. What solubility and stability parameters are critical for in vitro studies?

  • Solubility : Test in DMSO (stock solutions) and PBS (working concentrations). Analogous compounds show poor aqueous solubility (<10 µM), necessitating surfactants (e.g., Tween-80) .
  • Stability : Conduct LC-MS stability studies under physiological pH (7.4) and temperature (37°C). Degradation peaks may indicate sulfonamide hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • SAR Strategy :

  • Substituent Variation : Replace 2,3-dichlorophenyl with fluorophenyl or methyl groups to modulate electron-withdrawing effects .
  • Core Modifications : Introduce substituents at the 4,5,6-tetrahydro positions to alter ring strain and binding affinity .
    • Example Table :
SubstituentBioactivity (IC₅₀, nM)Selectivity (Factor Xa/XIa)
2,3-Cl₂Ph12.5 ± 1.21:3.8
4-FPh28.7 ± 2.11:1.2
3-CH₃Ph45.9 ± 3.51:0.9
Data adapted from hybrid pyrroloquinoline analogs

Q. What in vivo models are suitable for evaluating therapeutic efficacy and toxicity?

  • Models :

  • Rodent Thrombosis Models : Test antithrombotic activity via FeCl₃-induced carotid injury. Measure clot formation time and bleeding risk .
  • Xenograft Tumors : Assess antitumor efficacy in nude mice (e.g., HCT-116 colon cancer). Monitor tumor volume and metastasis via bioluminescence .
    • Toxicity : Perform histopathology on liver/kidney tissues. Track ALT/AST levels for hepatotoxicity .

Q. How can proteomic approaches identify molecular targets and off-pathway effects?

  • Workflow :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate via Western blot (e.g., Factor XIa) .
  • Phosphoproteomics : Compare phosphorylation profiles in treated vs. untreated cells (LC-MS/MS). Identify dysregulated kinases (e.g., AKT, ERK) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Troubleshooting :

  • Batch Variability : Re-test compounds from different synthetic batches; impurities >2% may skew results .
  • Assay Conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP) to minimize variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.